molecular formula C7H5ClN2O3 B1666742 Aklomide CAS No. 3011-89-0

Aklomide

Cat. No. B1666742
CAS RN: 3011-89-0
M. Wt: 200.58 g/mol
InChI Key: GFGSZUNNBQXGMK-UHFFFAOYSA-N
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Description

Aklomide, also known as 2-Chloro-4-nitrobenzamide, is used to combat diseases, parasites, and insects that infest poultry . It is a parasite inhibitor .


Synthesis Analysis

Aklomide can be synthesized from 2-chloro-4-nitrobenzoylchloride and ammonium carbonate . The synthesis process involves several intermediates .


Molecular Structure Analysis

The molecular formula of Aklomide is C7H5ClN2O3 . It has a molecular weight of 200.58 . The IUPAC Standard InChI of Aklomide is InChI=1S/C7H5ClN2O3/c8-6-3-4 (10 (12)13)1-2-5 (6)7 (9)11/h1-3H, (H2,9,11) .


Physical And Chemical Properties Analysis

Aklomide is a solid substance . It has a molecular weight of 200.58 and its molecular formula is C7H5ClN2O3 .

Scientific Research Applications

Genome-Wide Differential Methylation in Medicinal Plant Extracts

Research on Phlomis umbrosa and Dipsacus asperoides, traditional medicinal plants, revealed 49 protein-encoding genes differentially regulated during osteoarthritis. These findings suggest potential therapeutic agents in these plants for bone diseases, highlighting genes in the PI3K/AKT pathway, crucial during osteoarthritis progression and recovery (Shin et al., 2021).

Interaction of Curcumin and Temozolomide in Glioblastoma

A study combining curcumin (CUM) with temozolomide (TMZ) in glioblastoma treatment indicated enhanced therapeutic response. This synergy involves ROS production and disruption of AKT/mTOR signaling, suggesting a new approach to optimize TMZ-based therapies (Yin et al., 2014).

FK228 and TMZ in Glioma

Research revealed FK228 augmented TMZ sensitivity in human glioma cells by blocking the PI3K/AKT/mTOR signal pathways, suggesting a potential target for improving therapeutic outcomes in TMZ-resistant gliomas (Wu et al., 2016).

Metallomics in Biometal Science

Metallomics integrates research fields related to biometals, synergizing with genomics and proteomics. It focuses on metalloproteins and metalloenzymes, crucial for syntheses and metabolic functions, and emphasizes chemical speciation for bioactive metallomes identification (Haraguchi, 2004).

Temozolomide-Induced Apoptosis via Akt Signaling in Glioblastoma

A study on glioblastoma cell lines showed TMZ induces apoptosis through Akt/Glycogen-Synthase-Kinase-3ß signaling mediated by Myelocytomatosis (c-Myc) oncoprotein. This finding provides insights into TMZ's effectiveness in glioblastoma therapy (De Salvo et al., 2011).

LC–MS-Based Analysis and Network Pharmacology in Tibetan Medicine

The study of Phlomis brevidentata H.W.Li in treating pneumonia employed LC–MS and network pharmacology to identify active ingredients and mechanisms, revealing iridoid glycosides as potential main active components (Zhang et al., 2021).

Metformin and TMZ Combination in Glioblastoma

Research on the efficacy of metformin combined with TMZ against glioblastoma showed that this combination enhances anti-tumor effects more than monotherapy, suggesting a new therapeutic approach (Lee et al., 2018).

Evolution of DNA Repair Defects in Gliomas Post-TMZ Treatment

A study on low-grade gliomas treated with TMZ explored the evolution of DNA repair defects, suggesting that TMZ-induced mutagenesis and malignant progression are influenced by MGMT methylation and MMR gene alterations (Thuijl et al., 2015).

Safety And Hazards

Aklomide is toxic and can cause skin and eye irritation. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is harmful if swallowed and may cause respiratory irritation .

Relevant Papers

The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

2-chloro-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGSZUNNBQXGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041405
Record name 2-Chloro-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aklomide

CAS RN

3011-89-0
Record name Aklomide
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Record name Aklomide [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name aklomide
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Record name aklomide
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Record name 2-Chloro-4-nitrobenzamide
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Record name Aklomide
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Record name AKLOMIDE
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Synthesis routes and methods

Procedure details

Thereafter, 2-chloro-4-nitrobenzoyl chloride (460 g, 2.1 m) was added dropwise to a stirred 28% ammonia solution (2000 ml) at between 10° and 15° C. The precipitate was washed with water and 30% methanol and then dried to yield 2-chloro-4-nitrobenzamide (379 g, 90%, mp 168°-170° C.).
Quantity
460 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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